2-Bromo-3-chloro-6-hydroxybenzonitrile physical and chemical properties
2-Bromo-3-chloro-6-hydroxybenzonitrile physical and chemical properties
An In-depth Technical Guide to 2-Bromo-3-chloro-6-hydroxybenzonitrile
Introduction and Scope
2-Bromo-3-chloro-6-hydroxybenzonitrile is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring electron-withdrawing bromo, chloro, and cyano groups alongside a phenolic hydroxyl group, imparts a distinct electronic and steric profile. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective application in a laboratory setting.
The strategic placement of reactive sites—the phenolic hydroxyl group for etherification or esterification, the aromatic ring for further substitution, and the nitrile group for hydrolysis or reduction—makes it a versatile scaffold for the synthesis of more complex molecules and potential pharmaceutical intermediates. Understanding its fundamental properties is paramount to leveraging its synthetic potential.
Caption: Chemical structure of 2-Bromo-3-chloro-6-hydroxybenzonitrile.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. These parameters are critical for designing synthetic protocols, purification strategies, and formulation studies.
Core Identifiers and Properties
A summary of the key identifiers and physical properties for 2-Bromo-3-chloro-6-hydroxybenzonitrile is presented below. Due to the compound's specific substitution pattern, experimental data is limited. Therefore, some properties are estimated based on structurally similar compounds and computational models.
| Property | Value | Source |
| CAS Number | 1934463-16-7 | [1] |
| Molecular Formula | C₇H₃BrClNO | [1][2] |
| Molecular Weight | 232.46 g/mol | [1][2] |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Solubility | Low solubility in water; Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from similar compounds[3] |
| pKa | ~5.5 - 7.5 (Predicted) | The acidity of the phenolic proton is significantly increased by the three electron-withdrawing groups (Br, Cl, CN). For comparison, 2-bromo-6-cyanophenol has a predicted pKa of 5.63[4]. |
Structural and Electronic Considerations
The molecule's properties are a direct consequence of its structure:
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Acidity : The phenolic hydroxyl group is the most acidic site. The presence of three electron-withdrawing groups (EWG) on the aromatic ring—bromo, chloro, and nitrile—stabilizes the corresponding phenoxide anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) compared to phenol (pKa ≈ 10).
-
Reactivity of the Aromatic Ring : The high degree of substitution with EWGs deactivates the ring towards electrophilic aromatic substitution. Conversely, it may be susceptible to nucleophilic aromatic substitution under certain conditions, potentially displacing one of the halogen atoms.
-
Nitrile Group Chemistry : The cyano group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Bromo-3-chloro-6-hydroxybenzonitrile. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to be simple, showing two primary signals:
-
A singlet for the phenolic hydroxyl proton (-OH). Its chemical shift will be concentration-dependent and can range from δ 5-10 ppm. This peak will exchange with D₂O.
-
Two doublets in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the two coupled aromatic protons. The coupling constant (J-value) will be typical for ortho-coupling. The exact chemical shifts are influenced by the electronic effects of the substituents.
-
-
¹³C NMR : The carbon NMR spectrum will provide key structural information:
-
The nitrile carbon (C≡N) will appear as a characteristic signal around δ 115-120 ppm.
-
Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group will be the most downfield, while carbons attached to the halogens will also show characteristic shifts.
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups:
-
O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C≡N Stretch : A sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the nitrile group.
-
C=C Stretch : Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-Br and C-Cl Stretches : These will be found in the fingerprint region, typically below 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic distribution.
-
Molecular Ion Peak (M⁺) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks around m/z 231, 233, and 235, confirming the elemental composition.
Synthesis and Reactivity
General Synthetic Approach
While a specific, published synthesis for 2-Bromo-3-chloro-6-hydroxybenzonitrile was not found, a plausible synthetic route can be devised from commercially available precursors. A common strategy involves the multi-step functionalization of a simpler phenol or benzonitrile derivative. For example, a potential pathway could involve the selective halogenation of a substituted hydroxybenzonitrile.
A general workflow for the synthesis and purification of a related compound, 2-bromo-5-hydroxybenzonitrile, involves the bromination of 3-hydroxybenzonitrile using N-Bromosuccinimide, followed by purification via column chromatography. A similar logic could be applied, starting from a suitably chlorinated precursor.
Caption: A generalized workflow for the synthesis and purification of a substituted hydroxybenzonitrile.
Chemical Stability and Storage
-
Stability : The compound is expected to be stable under normal laboratory conditions. However, phenols can be susceptible to air oxidation over time, which may lead to discoloration.
-
Storage : It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.
Safety and Handling
Hazard Identification
Based on analogous compounds, the potential hazards include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[3][7]
-
Irritation : Causes skin and serious eye irritation.[3]
-
Respiratory Irritation : May cause respiratory irritation.[3]
Recommended Handling Procedures
All work with this compound should be conducted in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Handling : Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][6]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion : Rinse mouth with water and seek immediate medical attention.[6]
-
Conclusion
2-Bromo-3-chloro-6-hydroxybenzonitrile is a highly functionalized aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. Its properties are defined by the interplay of its three electron-withdrawing substituents and the phenolic hydroxyl group. While experimental data on this specific isomer is sparse, a robust understanding of its physicochemical properties, spectroscopic characteristics, and reactivity can be extrapolated from fundamental chemical principles and data on closely related analogues. Adherence to strict safety protocols is essential when handling this compound. This guide serves as a foundational resource for researchers embarking on work involving this versatile molecule.
References
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for a related compound.
- 001화학. CAS No. 1934463-16-7, 2-Bromo-3-chloro-6-hydroxybenzonitrile.
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- Fisher Scientific. (2025, December 26). Safety Data Sheet for 4-Bromo-2-chlorobenzonitrile.
- Tokyo Chemical Industry. (2025, October 29). Safety Data Sheet for 4-Bromo-3-methylbenzonitrile.
- TCI Chemicals. (2025, October 29). Safety Data Sheet for 2-Bromo-6-fluorobenzonitrile.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related toxic benzonitrile.
- Molport. 3-bromo-2-chloro-6-hydroxybenzonitrile Information.
- PubChem. Data for 2-Bromo-3-hydroxybenzonitrile (CID 22406175).
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- ChemicalBook. Data for 2-bromo-6-chloro-benzonitrile.
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- ChemicalBook. Synthesis of 2-broMo-4-hydroxybenzonitrile.
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- BenchChem. Technical Guide for 2-Bromo-5-hydroxybenzonitrile.
- The Royal Society of Chemistry. Electronic Supporting Information on NMR Analysis.
- Reich, H. Organic Chemistry Data - NMR Spectroscopy Collection. University of Wisconsin.
- Sigma-Aldrich. Product Information for 2-Bromo-6-hydroxybenzonitrile.
- ChemicalBook. ¹H NMR Spectrum for 3-BROMO-4-HYDROXYBENZONITRILE.
- ChemicalBook. Data for 2-Bromo-3-hydroxy-6-(trifluoromethyl)benzonitrile.
- Advanced ChemBlocks Inc. Product Information for 2-Bromo-3-hydroxybenzonitrile.
- PubChem. Data for 2-Bromo-6-hydroxybenzonitrile (CID 21893708).
- ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone.
- BLD Pharm. Product Information for 2-Bromo-3-hydroxybenzonitrile.
- Williams, R. (2022, April 7). pKa Data Compilation.
- Frontiers. Table S1. pKa values of phenols converted to debranones.
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